Gentamicin X2 sulfate
CAS No.: 57793-88-1
Cat. No.: VC0528811
Molecular Formula: C19H40N4O14S
Molecular Weight: 580.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57793-88-1 |
|---|---|
| Molecular Formula | C19H40N4O14S |
| Molecular Weight | 580.6 |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
| Standard InChI | InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 |
| Standard InChI Key | WRDONMCALIGOQR-NJWRRGAYSA-N |
| SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Gentamicin X2 sulfate has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 57793-88-1 |
| Molecular Formula | C19H38N4O10- x(H2SO4) |
| Molecular Weight | 482.52 g/mol (Free base) |
| Chemical Name | O-2-Amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)]-2-deoxy-D-streptamine Sulfate |
The compound's structure features a 2-deoxystreptamine core linked to a purpurosamine ring and a glucosamine unit. The hydroxyl groups at the 3' and 4' positions of the purpurosamine ring are characteristic features that distinguish Gentamicin X2 from major gentamicin components .
Synthesis and Production
The synthesis of Gentamicin X2 has evolved significantly over time, with more efficient methods being developed. Historical and modern synthesis approaches include:
The most recent synthesis method represents a significant improvement in yield compared to previous approaches. The synthesis involves key glycosylation steps and has been optimized to potentially allow for scalable production should larger quantities be required for therapeutic applications .
Biological Activity
Antimicrobial Activity
Gentamicin X2 shows notably poor inhibition of the bacterial ribosome compared to other gentamicin components. This reduced antimicrobial activity is attributed to its structural features, particularly the presence of a 6'-hydroxy group. While this might seem disadvantageous for an aminoglycoside antibiotic, this property actually contributes to its potential therapeutic applications in treating genetic disorders .
Pharmacokinetic Properties
The pharmacokinetic profile of Gentamicin X2 has been characterized in comparison with G418:
| Parameter | Gentamicin X2 | G418 |
|---|---|---|
| T max (hr) | 0.5 | 0.33 |
| C max (μg/mL) | 5.6 | 7.4 |
| AUC Last (h.μg/mL) | 13 | 15 |
| Half-life (hr) | 2.6 | 1.5 |
This pharmacokinetic analysis reveals that while Gentamicin X2 reaches maximum concentration slightly later than G418, it has a significantly longer half-life, which could be advantageous for therapeutic applications requiring sustained drug levels .
| Parameter | Gentamicin X2 (20 mg/kg) | Gentamicin X2 (40 mg/kg) | G418 (20 mg/kg) |
|---|---|---|---|
| Mortality | None | None | 50% (3/6 rats) |
| Body Weight Effect | No significant change | Slight reduction | 35% reduction vs. control |
| Hematological Parameters | No change | No change | Not reported due to mortality |
Additionally, toxicokinetic evaluations on Day 1 and Day 14 showed no accumulation of Gentamicin X2 over time. The compound was well-tolerated at all dose levels tested, with no rats found dead or requiring euthanasia in any of the Gentamicin X2 dose groups, in stark contrast to the G418 groups .
Therapeutic Applications and Future Prospects
The most promising application for Gentamicin X2 lies in its potential as a therapeutic readthrough agent for genetic disorders caused by nonsense mutations. These mutations result in premature stop codons in the open reading frame of mRNAs and are responsible for thousands of inherited diseases. The ability of Gentamicin X2 to promote readthrough at these premature termination codons offers a potential treatment approach .
What makes Gentamicin X2 particularly promising is its combination of high readthrough activity with a superior safety profile compared to other aminoglycosides. This favorable therapeutic window could potentially allow for long-term use in treating chronic genetic disorders without the prohibitive nephrotoxicity and ototoxicity typically associated with aminoglycoside antibiotics .
Additionally, Gentamicin X2 can be used to study the Gentamicin biosynthetic pathway, serving as a substrate for C-methylation from G418 catalyzed by the enzyme GenK, which may undergo oxidation from an aldehyde, catalyzed by the enzyme GenQ .
Comparative Analysis with Other Gentamicin Components
The gentamicin complex consists of several components with varying properties:
| Component | Approximate % in Complex | Key Characteristics |
|---|---|---|
| Gentamicin C1 | 46.09% | Major component with high antibacterial activity |
| Gentamicin C1a | 14.90% | Major component with high antibacterial activity |
| Gentamicin C2 | 20.99% | Major component with high antibacterial activity |
| Gentamicin C2a | 14.19% | Major component with high antibacterial activity |
| Gentamicin C2b | 3.52% | Minor component |
| Gentamicin X2 | 0.06% | Minor component with reduced antibacterial activity but high readthrough potential |
| Garamine | 0.25% | Minor component |
While the major components (C1, C1a, C2, C2a) constitute 80-96% of the gentamicin complex and possess high antibacterial activity, Gentamicin X2, despite being a minor component, stands out for its unique therapeutic potential in treating genetic disorders .
The structural differences between Gentamicin X2 and other components, particularly the presence of hydroxyl groups at the 3' and 4' positions of the purpurosamine ring, contribute to its distinct pharmacological profile. These structural features reduce its antibacterial potency but enhance its potential as a readthrough agent with reduced toxicity .
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